Fmoc-L-4-Phosphonomethylphenylalanine (CAS 229180-64-7), commonly designated as Fmoc-Pmp-OH, is a critical non-hydrolyzable phosphotyrosine (pTyr) mimetic utilized in solid-phase peptide synthesis (SPPS). By replacing the labile phosphate ester oxygen of natural phosphotyrosine with a highly stable methylene unit, this building block enables the synthesis of phosphatase-resistant peptide probes, inhibitors, and affinity ligands. For industrial and academic procurement, Fmoc-Pmp-OH represents the most accessible and process-compatible unnatural amino acid for investigating Src Homology 2 (SH2) domain interactions and protein tyrosine phosphatase (PTP) signaling pathways without the confounding variable of rapid in vivo or in vitro dephosphorylation [1].
Substituting Fmoc-Pmp-OH with standard Fmoc-O-phospho-L-tyrosine (Fmoc-pTyr-OH) critically compromises downstream applications, as natural pTyr residues are rapidly cleaved by endogenous protein tyrosine phosphatases (PTPs) in biological assays and cell lysates, rendering pull-down probes and inhibitors inactive[1]. Conversely, while fluorinated analogs like Fmoc-F2Pmp-OH offer a closer pKa match and slightly higher SH2 binding affinity, they suffer from severe procurement bottlenecks; F2Pmp typically requires complex, multi-step custom synthesis, driving up costs and lead times [2]. Fmoc-Pmp-OH strikes the optimal balance, providing absolute hydrolytic stability and sufficient binding affinity while being commercially available as an off-the-shelf, SPPS-ready building block [2].
Peptides synthesized with Fmoc-Pmp-OH exhibit complete resistance to enzymatic cleavage by protein tyrosine phosphatases (PTPs). While natural phosphotyrosine (pTyr) is rapidly dephosphorylated, compromising the integrity of SH2-binding probes during in vivo or lysate-based assays, Pmp-containing peptides maintain 100% of their structural integrity over the assay duration[1]. This non-hydrolyzable nature is achieved by replacing the phosphate ester oxygen (>C-O-PO3H2) with a methylene unit (>C-CH2-PO3H2)[2].
| Evidence Dimension | Hydrolytic stability in the presence of cellular phosphatases |
| Target Compound Data | Pmp-containing peptides (100% resistant to phosphatase activity) |
| Comparator Or Baseline | pTyr-containing peptides (Rapidly dephosphorylated) |
| Quantified Difference | Complete resistance vs. rapid degradation |
| Conditions | In vivo assays and cell lysate pull-down experiments |
Ensures that synthesized peptide probes and inhibitors remain active and intact during prolonged biological assays, eliminating false negatives caused by probe degradation.
For routine solid-phase peptide synthesis (SPPS), Fmoc-Pmp-OH is the only widely commercially available non-hydrolyzable phosphotyrosine mimetic. Alternative high-affinity mimetics, such as phosphono-difluoromethylene phenylalanine (F2Pmp), generally lack commercial sources for Fmoc-SPPS and require resource-intensive custom synthesis [1]. Fmoc-Pmp-OH can be directly integrated into automated peptide synthesizers using standard coupling reagents (e.g., HATU/DIPEA), drastically reducing procurement lead times and manufacturing complexity for phosphopeptide libraries [2].
| Evidence Dimension | Commercial availability and synthesis lead time |
| Target Compound Data | Fmoc-Pmp-OH (Commercially available off-the-shelf for direct SPPS) |
| Comparator Or Baseline | Fmoc-F2Pmp-OH (Requires multi-step custom synthesis) |
| Quantified Difference | Immediate SPPS integration vs. delayed custom synthesis bottleneck |
| Conditions | Procurement and preparation of Fmoc-protected unnatural amino acids for automated SPPS |
Allows laboratories and manufacturers to rapidly scale up the production of stable phosphopeptide analogs without investing in complex organophosphorus synthesis.
Despite the structural modification, Pmp-containing peptides successfully mimic pTyr to bind SH2 domains and stimulate PTPase activity. In expressed protein ligation studies of the SHP-2 phosphatase, the incorporation of Pmp at two tyrosine phosphorylation sites (542, 580) demonstrated close to additive effects on PTPase stimulation. Dual occupancy by Pmp residues results in an approximately 9-fold activation of SHP-2 catalytic activity, representing a substantial fraction of the maximal activation achieved by SH2 domain deletion [1]. While binding affinity is roughly 5-fold weaker than natural pTyr or F2Pmp, it is highly sufficient for robust pull-down and inhibition assays [2].
| Evidence Dimension | Catalytic activation of SHP-2 via SH2 domain binding |
| Target Compound Data | Dual Pmp-modified SHP-2 (~9-fold activation of PTPase activity) |
| Comparator Or Baseline | Unphosphorylated baseline (Minimal activation) |
| Quantified Difference | ~9-fold increase in catalytic activity |
| Conditions | Semisynthetic SHP-2 proteins assessed with generic substrates |
Validates that Fmoc-Pmp-OH retains the necessary biological recognition features to function as a reliable on-switch or competitive inhibitor in complex signaling models.
Because Pmp is completely resistant to enzymatic cleavage, Fmoc-Pmp-OH is the premier building block for synthesizing stable peptide-based inhibitors that competitively disrupt SH2 domain-mediated signaling pathways in intact cells and lysates [1].
Fmoc-Pmp-OH is ideal for manufacturing stable affinity ligands used to isolate and identify novel phosphopeptide-binding proteins or phosphatases from complex biological mixtures, where natural pTyr probes would be rapidly degraded [2].
Through expressed protein ligation, Fmoc-Pmp-OH can be incorporated into synthetic peptide tails that are subsequently ligated to recombinant proteins (e.g., SHP-2), allowing researchers to study the precise stoichiometric effects of phosphorylation without the confounding reversibility of natural kinase/phosphatase activity [3].